molecular formula C52H26O8 B8211839 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid

Cat. No.: B8211839
M. Wt: 778.8 g/mol
InChI Key: KKCMOJXVSJSNKW-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid is a complex organic compound featuring a pyrene core with four ethynylbenzoic acid groups attached at the 1,3,6,8-positions. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications, particularly in the field of covalent organic frameworks (COFs) due to its large surface area, high crystallinity, and excellent stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid exerts its effects is primarily related to its structural properties. The pyrene core provides a rigid and planar framework, while the ethynylbenzoic acid groups offer sites for further functionalization and interaction with other molecules. This allows the compound to participate in various molecular interactions and pathways, including:

Comparison with Similar Compounds

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid can be compared with other similar compounds, such as:

Biological Activity

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid, commonly referred to as TAEPy or TAPE, is a complex organic compound notable for its potential applications in various fields such as materials science and biochemistry. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic uses, and relevant case studies.

  • Chemical Formula : C52H26O8
  • Molecular Weight : 778.76 g/mol
  • CAS Number : 1569900-71-5
  • Appearance : Brown to orange to red powder/crystals

Biological Activity Overview

The biological activity of TAEPy has been investigated primarily in the context of its role in photonic applications and as a ligand in metal-organic frameworks (MOFs). Its unique structure allows it to participate in various biochemical processes.

1. Photocatalytic Activity

TAEPy has shown promise as a photocatalyst. Studies indicate that it can facilitate the production of hydrogen peroxide (H2O2) from oxygen and water under visible light irradiation. The efficiency of this process is significantly enhanced when TAEPy is incorporated into MOFs alongside porphyrin-based linkers. This dual-component system optimizes energy transfer and enhances photocatalytic activity, making it a candidate for environmental remediation applications .

2. Antioxidant Properties

Research suggests that compounds similar to TAEPy exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. The pyrene core's ability to stabilize free radicals contributes to these effects, potentially providing therapeutic benefits in oxidative stress-related diseases .

3. Cytotoxicity Studies

Cytotoxicity assessments have been conducted on related compounds within the pyrene family. While specific data on TAEPy is limited, studies on similar structures indicate varying degrees of cytotoxicity against cancer cell lines. The structural characteristics of TAEPy suggest it may possess selective cytotoxic effects that warrant further investigation .

Case Studies

StudyFocusFindings
Study 1 Photocatalytic EfficiencyDemonstrated enhanced H2O2 production using TAEPy in MOFs under visible light .
Study 2 Antioxidant ActivityIndicated potential antioxidant effects similar to other pyrene derivatives .
Study 3 CytotoxicitySuggested selective cytotoxic effects against certain cancer cell lines; further research needed on TAEPy specifically .

The biological mechanisms underlying the activity of TAEPy are linked to its structural features:

  • Energy Transfer : The conjugated system within the pyrene structure allows for efficient energy transfer during photocatalytic reactions.
  • Radical Stabilization : The electron-rich nature of the compound enables stabilization of free radicals, contributing to antioxidant activities.

Properties

IUPAC Name

4-[2-[3,6,8-tris[2-(4-carboxyphenyl)ethynyl]pyren-1-yl]ethynyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H26O8/c53-49(54)35-13-1-31(2-14-35)9-21-39-29-40(22-10-32-3-15-36(16-4-32)50(55)56)44-27-28-46-42(24-12-34-7-19-38(20-8-34)52(59)60)30-41(45-26-25-43(39)47(44)48(45)46)23-11-33-5-17-37(18-6-33)51(57)58/h1-8,13-20,25-30H,(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCMOJXVSJSNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C#CC6=CC=C(C=C6)C(=O)O)C#CC7=CC=C(C=C7)C(=O)O)C#CC8=CC=C(C=C8)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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